Cas no 73151-06-1 (2-oxo-2-(1,3-thiazol-4-yl)acetic acid)

2-oxo-2-(1,3-thiazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazoleacetic acid, a-oxo-
- 4-Thiazoleacetic acid, -alpha--oxo-
- 2-(4-thiazolyl)glyoxylic acid
- 2-oxo-2-(thiazol-4-yl)acetic acid
- 2-oxo-2-(1,3-thiazol-4-yl)acetic acid
-
- Inchi: 1S/C5H3NO3S/c7-4(5(8)9)3-1-10-2-6-3/h1-2H,(H,8,9)
- InChI Key: ACMQDYGRLRKUPD-UHFFFAOYSA-N
- SMILES: S1C=NC(C(C(=O)O)=O)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 170
- Topological Polar Surface Area: 95.5
2-oxo-2-(1,3-thiazol-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842100-2.5g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1842100-0.5g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1842100-1g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1842100-10g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1842100-0.05g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1842100-0.1g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1842100-10.0g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1842100-5.0g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1842100-0.25g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1842100-1.0g |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid |
73151-06-1 | 1g |
$1214.0 | 2023-05-26 |
2-oxo-2-(1,3-thiazol-4-yl)acetic acid Related Literature
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on 2-oxo-2-(1,3-thiazol-4-yl)acetic acid
2-oxo-2-(1,3-thiazol-4-yl)acetic acid (CAS No. 73151-06-1): An Overview of Its Properties and Applications
2-oxo-2-(1,3-thiazol-4-yl)acetic acid (CAS No. 73151-06-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, also known as 4-thiazoleacetic acid or thiazole-4-acetic acid, is a derivative of thiazole, a heterocyclic compound with a wide range of applications in pharmaceutical and chemical research.
The chemical structure of 2-oxo-2-(1,3-thiazol-4-yl)acetic acid features a thiazole ring linked to an acetic acid moiety through a carbonyl group. This structure confers the compound with several key properties, including high stability, solubility in polar solvents, and the ability to form stable salts and esters. These characteristics make it an attractive candidate for various synthetic and biological applications.
Recent studies have highlighted the potential of 2-oxo-2-(1,3-thiazol-4-yl)acetic acid in the development of novel therapeutic agents. One notable area of research is its use as a building block in the synthesis of antiviral and antibacterial compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The thiazole ring is believed to play a crucial role in enhancing the binding affinity of these derivatives to viral targets.
In addition to its antiviral properties, 2-oxo-2-(1,3-thiazol-4-yl)acetic acid has shown promise in the treatment of bacterial infections. Research conducted at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.
The biological activities of 2-oxo-2-(1,3-thiazol-4-yl)acetic acid are not limited to antimicrobial applications. Studies have also explored its potential as an anti-inflammatory agent. A recent publication in the Bioorganic & Medicinal Chemistry Letters reported that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that it may have therapeutic potential in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
Beyond its direct biological effects, 2-oxo-2-(1,3-thiazol-4-yl)acetic acid is also used as a key intermediate in the synthesis of other bioactive compounds. Its versatility as a synthetic building block has led to its incorporation into various drug discovery programs aimed at developing new treatments for cancer, neurodegenerative diseases, and other complex disorders. For example, researchers at Harvard University have utilized this compound to synthesize novel inhibitors of protein kinases, which are implicated in numerous signaling pathways associated with cancer progression.
The synthesis of 2-oxo-2-(1,3-thiazol-4-yl)acetic acid can be achieved through several routes, depending on the desired purity and scale. One common method involves the reaction of 4-chlorothiazole with sodium cyanide followed by hydrolysis to form the carboxylic acid. Another approach involves the condensation of 4-aminothiazole with chloroacetyl chloride in the presence of a base. These synthetic methods have been optimized for high yield and purity, making them suitable for both laboratory-scale synthesis and industrial production.
In terms of safety and handling, 2-oxo-2-(1,3-thiazol-4-yl)acetic acid is generally considered safe when proper precautions are taken. It is important to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and goggles. Additionally, it should be stored in a cool, dry place away from incompatible materials.
The future prospects for 2-oxo-2-(1,3-thiazol-4-y\-l)acetic acid are promising. Ongoing research continues to uncover new applications and derivatives with enhanced biological activities. As our understanding of this compound deepens, it is likely that it will play an increasingly important role in the development of innovative therapeutics and chemical products.
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